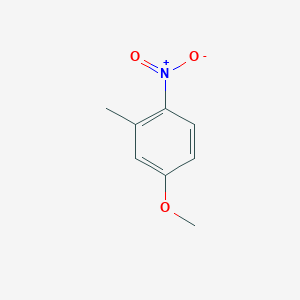
3-Methyl-4-nitroanisole
Cat. No. B181090
Key on ui cas rn:
5367-32-8
M. Wt: 167.16 g/mol
InChI Key: RTZOGYCMIMOVHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07399639B2
Procedure details


3-Methyl-4-nitroanisole (41, 2.50 g, 15.0 mmol) and 1,3-dibromo-5,5-dimethylhydantoin (5.00 g, 17.5 mmol) were combined in 250 mL of C6H5Cl, and acetic acid (75 μL, 1.31 mmol) and 1,1′-azobis(cyclohexanecarbonitrile) (VAZO 88, 150 mg, mmol) were added to the stirring solution. The solution was stirred at 40° C. for 72 h. The crude reaction mixture was washed three times with hot NaHCO3 solution (75 mL, 80° C.), and once with water (75 mL). The organic portion was dried over MgSO4 to give an orange solid after filtration and solvent removal. The solid was filtered through a plug of silica gel to yield a mixture of the brominated product and unbrominated starting material that was carried on to the next step without further purification. Pure material could be obtained from flash chromatography on silica (15:3:2 hexanes/EtOAc/C6H5CH3) to give a brown oil (117 mg, 3.19%). TLC Rf=0.34 (4:1 hexanes/EtOAc). 1H NMR (CDCl3, 500 MHz) δ 3.91 (3 H, s), 4.85 (2 H, s), 6.92 (1 H, dd, J=4.5, 15.0 Hz), 7.02 (1 H, d, J=5.0 Hz), 8.13 (1 H, d, , J=15.5 Hz). ). 13C NMR (CDCl3, 125 MHz) δ 630.19, 56.25, 114.11, 117.69, 127.61, 128.48, 135.72, 163.45. HRMS (ESI): Calcd for MH+, 245.9766; Found 245.9760.





Name
Yield
3.19%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([O:11][CH3:12])[CH:5]=[CH:6][C:7]=1[N+:8]([O-:10])=[O:9].[Br:13]N1C(C)(C)C(=O)N(Br)C1=O.C(O)(=O)C.N(C1(C#N)CCCCC1)=NC1(C#N)CCCCC1>C1(Cl)C=CC=CC=1>[N+:8]([C:7]1[CH:6]=[CH:5][C:4]([O:11][CH3:12])=[CH:3][C:2]=1[CH2:1][Br:13])([O-:10])=[O:9]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.5 g
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C=C(C=CC1[N+](=O)[O-])OC
|
Step Two
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
BrN1C(=O)N(C(=O)C1(C)C)Br
|
Step Three
|
Name
|
|
|
Quantity
|
75 μL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
150 mg
|
|
Type
|
reactant
|
|
Smiles
|
N(=NC1(CCCCC1)C#N)C1(CCCCC1)C#N
|
Step Four
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
40 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The solution was stirred at 40° C. for 72 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude reaction mixture
|
WASH
|
Type
|
WASH
|
|
Details
|
was washed three times with hot NaHCO3 solution (75 mL, 80° C.)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic portion was dried over MgSO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give an orange solid
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
after filtration and solvent removal
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solid was filtered through a plug of silica gel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
a mixture of the brominated product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was carried on to the next step without further purification
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Pure material could be obtained from flash chromatography on silica (15:3:2 hexanes/EtOAc/C6H5CH3)
|
Outcomes


Product
Details
Reaction Time |
72 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C1=C(C=C(C=C1)OC)CBr
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 117 mg | |
| YIELD: PERCENTYIELD | 3.19% | |
| YIELD: CALCULATEDPERCENTYIELD | 3.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
